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In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer

improved physicochemical properties and biological activity is relentless. The concept of

"escaping flatland"—moving away from planar, aromatic structures towards more three-

dimensional, sp³-rich molecules—has become a cornerstone of modern drug design.[1]

Spirocyclic systems, particularly strained ring systems like the azaspiro[3.3]heptane core, are

at the forefront of this movement. Their rigid, well-defined three-dimensional structures provide

predictable vectors for substituent placement, which can enhance target selectivity and

improve pharmacological profiles.[2][3]

This guide provides a detailed technical overview of 2-Azaspiro[3.3]heptan-6-ol
hydrochloride, a key building block within this class. We will delve into its fundamental

molecular properties, outline a representative synthetic rationale, and discuss its significance

and application for researchers and drug development professionals. As a functionalized

derivative, this compound serves as a versatile starting point for introducing the

azaspiro[3.3]heptane motif, a validated bioisostere for the ubiquitous piperidine ring, into lead

compounds.[1][2]

Part 1: Core Molecular Identity and Physicochemical
Properties
The precise characterization of a molecular entity is the foundation of its application in research

and development. For 2-Azaspiro[3.3]heptan-6-ol hydrochloride, this begins with its
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molecular formula and weight, which are critical for stoichiometric calculations in synthesis and

for analytical characterization.

Molecular Formula and Weight
The compound is composed of the parent molecule, 2-Azaspiro[3.3]heptan-6-ol, and a

hydrochloride salt.[4] The salt form is typically employed to improve the stability and aqueous

solubility of the amine-containing parent molecule, a common strategy in drug development.

The molecular formula is C6H12ClNO.[4] This formula is derived from the parent compound,

C6H11NO, with the addition of one molecule of hydrochloric acid (HCl).[4][5]

The molecular weight is a critical parameter for any experimental work. It is essential to

distinguish between the average molecular weight (often referred to as molecular mass) and

the monoisotopic mass.

Average Molecular Weight: This is calculated using the weighted average of the natural

abundances of the isotopes of each element. It is the value used for macroscopic

calculations, such as preparing solutions of a specific molarity. The average molecular

weight is 149.62 g/mol .[4]

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each

element. This value is paramount in high-resolution mass spectrometry (HRMS), which can

resolve isotopic peaks and is used to confirm the elemental composition of a molecule. The

monoisotopic mass is 149.0607417 Da.[4]

A summary of these core identifiers is presented in Table 1.

Table 1: Core Identifiers for 2-Azaspiro[3.3]heptan-6-ol hydrochloride
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Identifier Value Source

Molecular Formula C6H12ClNO PubChem[4]

Average Molecular Weight 149.62 g/mol PubChem[4]

Monoisotopic Mass 149.0607417 Da PubChem[4]

IUPAC Name
2-azaspiro[3.3]heptan-6-

ol;hydrochloride
PubChem[4]

CAS Number 1630907-10-6
PubChem[4], Apollo

Scientific[6]

| Parent Compound CID | 56962214 (2-Azaspiro[3.3]heptan-6-ol) | PubChem[4] |

Chemical Structure
The defining feature of this molecule is its spirocyclic core, where two rings share a single

carbon atom. This arrangement locks the molecule into a rigid conformation, a highly desirable

trait in drug design for minimizing the entropic penalty upon binding to a biological target.

Start: Protected Ketone
(e.g., Boc-6-oxo-2-azaspiro[3.3]heptane) Step 1: Ketone Reduction

NaBH₄ or LiAlH₄

in suitable solvent (e.g., THF, MeOH)
Rationale: Selective reduction of ketone. Intermediate: Protected Alcohol

(Boc-6-hydroxy-2-azaspiro[3.3]heptane)
Workup & Purification Step 2: Deprotection & Salt Formation

HCl in solvent
(e.g., Dioxane, Ether)

Rationale: Acid cleaves Boc group,
protonates amine.

Final Product:
2-Azaspiro[3.3]heptan-6-ol

hydrochloride

Isolation/Precipitation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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